molecular formula C8H12ClIN2O2S B6660882 N-(2-aminoethyl)-3-iodobenzenesulfonamide;hydrochloride

N-(2-aminoethyl)-3-iodobenzenesulfonamide;hydrochloride

Cat. No.: B6660882
M. Wt: 362.62 g/mol
InChI Key: LRCSZFVPZPNDBL-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-3-iodobenzenesulfonamide;hydrochloride is a chemical compound that features an aminoethyl group attached to a 3-iodobenzenesulfonamide moiety. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-(2-aminoethyl)-3-iodobenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2S.ClH/c9-7-2-1-3-8(6-7)14(12,13)11-5-4-10;/h1-3,6,11H,4-5,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCSZFVPZPNDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)S(=O)(=O)NCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClIN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-3-iodobenzenesulfonamide;hydrochloride typically involves the reaction of 3-iodobenzenesulfonyl chloride with 2-aminoethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-3-iodobenzenesulfonamide;hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The sulfonamide group can be reduced to form sulfinamides or thiols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide, sodium periodate, or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran or diethyl ether.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyano, or methoxy derivatives of the original compound.

    Oxidation Reactions: Products include imines, nitriles, or sulfoxides.

    Reduction Reactions: Products include sulfinamides or thiols.

Scientific Research Applications

N-(2-aminoethyl)-3-iodobenzenesulfonamide;hydrochloride is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive iodine atom.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-3-iodobenzenesulfonamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The sulfonamide group can also interact with active sites of enzymes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-aminoethyl)-1-aziridineethanamine
  • N-(2-aminoethyl)glycine

Uniqueness

N-(2-aminoethyl)-3-iodobenzenesulfonamide;hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for specific interactions with biological molecules. This makes it particularly valuable in applications requiring targeted modification or inhibition of proteins.

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